molecular formula C5H8F3NO3S B12844434 (S)-pyrrolidin-3-yl trifluoromethanesulfonate

(S)-pyrrolidin-3-yl trifluoromethanesulfonate

Cat. No.: B12844434
M. Wt: 219.18 g/mol
InChI Key: CEHYFOACVPQNPH-BYPYZUCNSA-N
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Description

(S)-pyrrolidin-3-yl trifluoromethanesulfonate is an organic compound that belongs to the class of triflates. Triflates are known for their excellent leaving group properties in organic synthesis, making them valuable intermediates in various chemical reactions. The compound features a pyrrolidine ring substituted with a trifluoromethanesulfonate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-pyrrolidin-3-yl trifluoromethanesulfonate typically involves the reaction of (S)-pyrrolidine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include low temperatures to control the reactivity of the trifluoromethanesulfonic anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-pyrrolidin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Due to the excellent leaving group properties of the triflate group, it readily participates in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It is also used in coupling reactions such as Suzuki and Heck reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile. The reaction conditions often involve mild temperatures and the presence of a base to neutralize the by-products .

Major Products

The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines yield substituted pyrrolidines, while reactions with alcohols produce pyrrolidinyl ethers .

Scientific Research Applications

(S)-pyrrolidin-3-yl trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-pyrrolidin-3-yl trifluoromethanesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-pyrrolidin-3-yl trifluoromethanesulfonate is unique due to the presence of the pyrrolidine ring, which imparts additional steric and electronic properties. This makes it particularly useful in the synthesis of chiral molecules and in reactions where the pyrrolidine ring can participate in further transformations .

Properties

Molecular Formula

C5H8F3NO3S

Molecular Weight

219.18 g/mol

IUPAC Name

[(3S)-pyrrolidin-3-yl] trifluoromethanesulfonate

InChI

InChI=1S/C5H8F3NO3S/c6-5(7,8)13(10,11)12-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m0/s1

InChI Key

CEHYFOACVPQNPH-BYPYZUCNSA-N

Isomeric SMILES

C1CNC[C@H]1OS(=O)(=O)C(F)(F)F

Canonical SMILES

C1CNCC1OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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